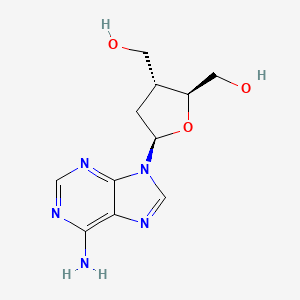
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amin ist eine organische Verbindung, die zur Klasse der Amine gehört. Sie zeichnet sich durch das Vorhandensein einer Methoxybenzyl-Gruppe aus, die an ein Tetrahydronaphthalen-1-amin-Rückgrat gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amin kann über mehrere Synthesewege erfolgen. Eine gängige Methode beinhaltet die reduktive Aminierung von 3-Methoxybenzaldehyd mit 1,2,3,4-tetrahydronaphthalen-1-amin. Die Reaktion verwendet typischerweise ein Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) unter kontrollierten Bedingungen, um das gewünschte Amin zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Katalysatoren und Lösungsmittel können verwendet werden, um die Effizienz der Reaktion zu verbessern. Darüber hinaus können Reinigungsschritte wie Umkristallisation oder Chromatographie zur Isolierung des Endprodukts eingesetzt werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.
Substitution: Die Methoxygruppe am Benzylring kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene oder Nukleophile können unter geeigneten Bedingungen verwendet werden
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation oxidierte Derivate entstehen, während durch Reduktion reduzierte Formen der Verbindung gebildet werden können .
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die Amine und aromatische Verbindungen betreffen.
Biologie: Die Verbindung wird hinsichtlich ihrer Rolle bei der Modulation biologischer Prozesse und ihrer Auswirkungen auf Zellfunktionen untersucht.
Medizin: Aufgrund seiner potentiellen Bioaktivität wird diese Verbindung für ihre therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Die Eigenschaften der Verbindung machen sie nützlich für die Entwicklung von Pharmazeutika und anderen bioaktiven Verbindungen
Wirkmechanismus
Der Mechanismus, durch den N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amin seine Wirkungen entfaltet, beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Eines der wichtigsten Ziele ist die Fettsäureamidhydrolase (FAAH), ein Enzym, das am Abbau von Endocannabinoiden beteiligt ist. Die Verbindung wirkt als Inhibitor von FAAH und führt zu erhöhten Endocannabinoidspiegeln, die verschiedene physiologische Prozesse modulieren können. Diese Hemmung ist zeitabhängig und kann irreversibel oder langsam reversibel sein .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving amines and aromatic compounds.
Biology: The compound is studied for its role in modulating biological processes and its effects on cellular functions.
Medicine: Due to its potential bioactivity, this compound is investigated for its therapeutic applications in treating various diseases.
Industry: The compound’s properties make it useful in the development of pharmaceuticals and other bioactive compounds
Wirkmechanismus
The mechanism by which N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interaction with specific molecular targets and pathways. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound acts as an inhibitor of FAAH, leading to increased levels of endocannabinoids, which can modulate various physiological processes. This inhibition is time-dependent and may be irreversible or slowly reversible .
Vergleich Mit ähnlichen Verbindungen
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
N-(3-Methoxybenzyl)palmitamid: Ein weiterer FAAH-Inhibitor mit ähnlicher Bioaktivität.
N-(3-Methoxybenzyl)-9Z,12Z-octadecenamid: Eine Verbindung mit ähnlichen strukturellen Merkmalen und biologischer Aktivität.
N-Benzyl-hexadecanamid: Eine verwandte Verbindung mit ähnlichen Anwendungen in der wissenschaftlichen Forschung .
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich jedoch in ihrer spezifischen Bioaktivität und ihren Anwendungen unterscheiden, was die Einzigartigkeit von N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amin hervorhebt.
Eigenschaften
Molekularformel |
C18H21NO |
|---|---|
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
1-[(3-methoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine |
InChI |
InChI=1S/C18H21NO/c1-20-16-9-4-6-14(12-16)13-18(19)11-5-8-15-7-2-3-10-17(15)18/h2-4,6-7,9-10,12H,5,8,11,13,19H2,1H3 |
InChI-Schlüssel |
IMQMBDMNRBRDNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CC2(CCCC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)








